Ethyl 2-(2-chlorophenyl)-2-cyanoacetate
Overview
Description
Ethyl 2-(2-chlorophenyl)-2-cyanoacetate is an organic compound with the molecular formula C11H10ClNO2. It is a derivative of cyanoacetic acid and is characterized by the presence of a cyano group (–CN) and an ester group (–COOEt) attached to a 2-chlorophenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-chlorophenyl)-2-cyanoacetate can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with 2-chlorobenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard workup procedures, including extraction and purification by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chlorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for the reduction of the cyano group.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-chlorophenyl)-2-cyanoacetic acid.
Reduction: 2-(2-chlorophenyl)-2-aminoacetate.
Scientific Research Applications
Ethyl 2-(2-chlorophenyl)-2-cyanoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-chlorophenyl)-2-cyanoacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The ester group can undergo hydrolysis, releasing active metabolites that may exert biological effects. The compound’s interactions with enzymes and receptors are subjects of ongoing research to elucidate its precise pathways and targets.
Comparison with Similar Compounds
Ethyl 2-(2-chlorophenyl)-2-cyanoacetate can be compared with other cyanoacetate derivatives, such as:
Ethyl cyanoacetate: Lacks the chlorophenyl group, making it less reactive in certain substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its reactivity and solubility.
2-(2-Chlorophenyl)-2-cyanoacetamide: Contains an amide group instead of an ester, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the chlorophenyl and cyano groups, which confer distinct reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 2-(2-chlorophenyl)-2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASKCCDHQWXWHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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